
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an amino group, and a hydroxyl group on a propanol backbone. Its stereochemistry is defined by the (1R,2R) configuration, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can be achieved through classical organic transformations using commercially available chiral pools. One common method involves the reduction of the corresponding ketone precursor using chiral reducing agents to ensure the desired stereochemistry. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: Ketones
Reduction: Amines
Substitution: Amides, carbamates
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Norephedrine: Shares a similar structure but lacks the methoxy groups.
Norpseudoephedrine: Similar to norephedrine but with different stereochemistry.
Cathinone: A stimulant with a similar backbone but different functional groups.
Uniqueness
(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of methoxy groups, which enhance its biological activity and specificity. These structural features make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |
Clave InChI |
WDBHJUBJCOLXGR-HQJQHLMTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




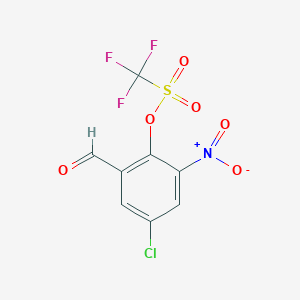
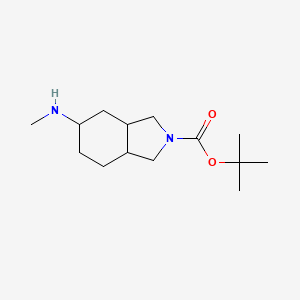
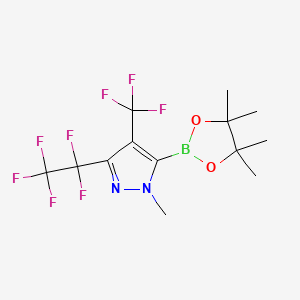
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
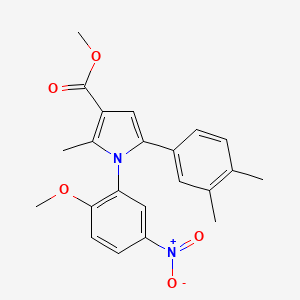
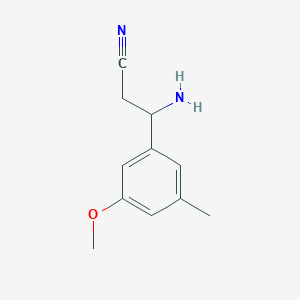

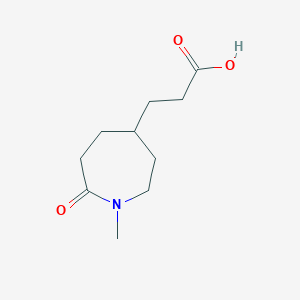
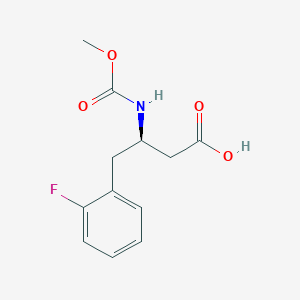
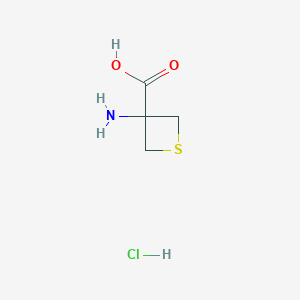
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)

